molecular formula C29H35FN2O3 B14802096 1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-6,7-dihydroindol-1-yl]-3-phenylmethoxypropan-2-ol

1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-6,7-dihydroindol-1-yl]-3-phenylmethoxypropan-2-ol

Cat. No.: B14802096
M. Wt: 478.6 g/mol
InChI Key: LRDXAOQNZPHIIQ-UHFFFAOYSA-N
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Description

The compound “(2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol” is a complex organic molecule that features multiple functional groups, including an amino group, a fluoro group, and benzyloxy groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole ring, introduction of the fluoro group, and attachment of the benzyloxy groups. Typical reaction conditions might include:

    Formation of the Indole Ring: This could involve cyclization reactions using appropriate starting materials.

    Introduction of the Fluoro Group: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of Benzyloxy Groups: This could be achieved through etherification reactions using benzyl alcohol and a suitable base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the amino group or other reducible functionalities using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and the functional groups present on the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, modulating its activity and leading to a biological effect. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-chloro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol: Similar structure but with a chloro group instead of a fluoro group.

    (2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-bromo-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol: Similar structure but with a bromo group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in the compound might confer unique properties, such as increased metabolic stability or altered biological activity, compared to its chloro or bromo analogs.

Properties

Molecular Formula

C29H35FN2O3

Molecular Weight

478.6 g/mol

IUPAC Name

1-[5-amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-6,7-dihydroindol-1-yl]-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C29H35FN2O3/c1-29(2,20-35-18-22-11-7-4-8-12-22)28-14-23-13-26(31)25(30)15-27(23)32(28)16-24(33)19-34-17-21-9-5-3-6-10-21/h3-14,24-25,33H,15-20,31H2,1-2H3

InChI Key

LRDXAOQNZPHIIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C2=CC3=C(N2CC(COCC4=CC=CC=C4)O)CC(C(=C3)N)F

Origin of Product

United States

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